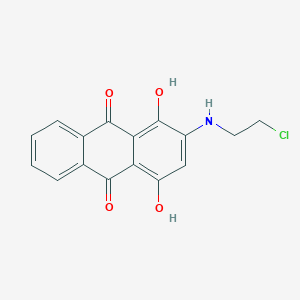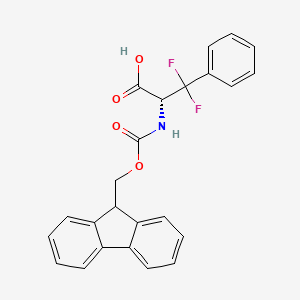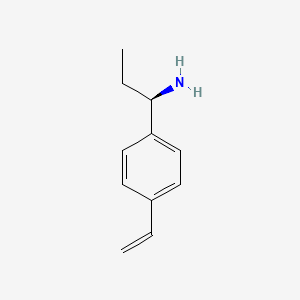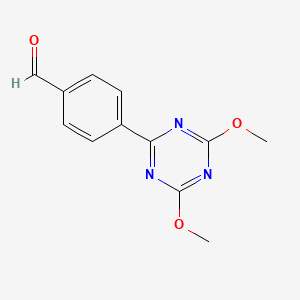
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its anthracene core, which is substituted with a chloroethylamino group and two hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloroethyl group.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can disrupt DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms a highly reactive aziridinium ion, which can alkylate the N7 position of guanine bases in DNA. This leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription, ultimately resulting in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma and ovarian carcinoma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione is unique due to its anthracene core, which provides additional sites for chemical modification and potential for diverse applications. Its dual hydroxyl groups also offer unique reactivity compared to other nitrogen mustards.
Eigenschaften
CAS-Nummer |
62418-36-4 |
|---|---|
Molekularformel |
C16H12ClNO4 |
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
2-(2-chloroethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO4/c17-5-6-18-10-7-11(19)12-13(16(10)22)15(21)9-4-2-1-3-8(9)14(12)20/h1-4,7,18-19,22H,5-6H2 |
InChI-Schlüssel |
SITVCVXXCYFSCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)







![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)



![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
